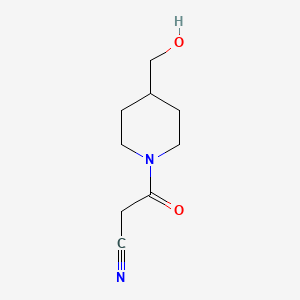
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound containing an oxadiazole ring substituted with a thiol group and a cyclohexylethyl side chain
Applications De Recherche Scientifique
Chemistry: 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: This compound has been investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed for the reduction of the oxadiazole ring.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions with the thiol group.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Various substituted oxadiazoles can be synthesized through nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol in biological systems involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with nucleic acids, affecting their function. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of a cyclohexylethyl group.
5-Methyl-1,3,4-oxadiazole-2-thiol: Contains a methyl group instead of a cyclohexylethyl group.
5-(2-Ethylhexyl)-1,3,4-oxadiazole-2-thiol: Similar structure with an ethylhexyl group.
Uniqueness: The presence of the cyclohexylethyl group in 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other oxadiazole derivatives and potentially more effective in certain applications.
Propriétés
IUPAC Name |
5-(2-cyclohexylethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBWVZZMBNBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)


![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)

amine](/img/structure/B1461440.png)




![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

